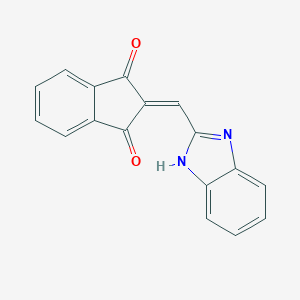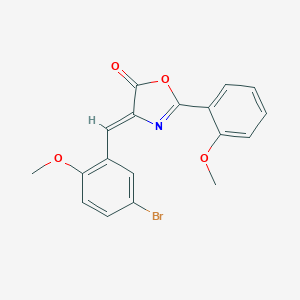![molecular formula C21H16N2O3S B259169 4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile](/img/structure/B259169.png)
4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile in lab experiments is its potential as a therapeutic agent for various diseases. It also has low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific studies. It has potential applications in the treatment of various diseases and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
Several methods have been used to synthesize 4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile. One of the most common methods involves the reaction of 2,4-dimethylbenzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 4-chlorobenzonitrile in the presence of potassium carbonate to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C21H16N2O3S |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
4-[2-[(5Z)-5-[(2,4-dimethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]benzonitrile |
InChI |
InChI=1S/C21H16N2O3S/c1-13-3-6-17(14(2)9-13)10-19-20(25)23(21(26)27-19)12-18(24)16-7-4-15(11-22)5-8-16/h3-10H,12H2,1-2H3/b19-10- |
InChI-Schlüssel |
QNBHKVKJIIJHCP-GRSHGNNSSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)C#N)C |
SMILES |
CC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)C#N)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)

![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)
![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)


![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)
